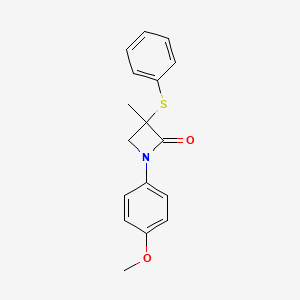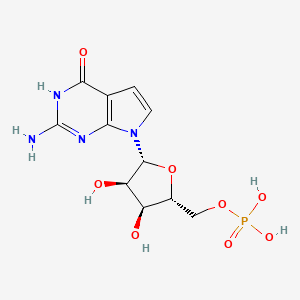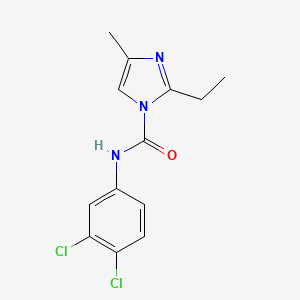
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dichlorophenyl group attached to an imidazole ring, which is further substituted with ethyl and methyl groups. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst like triphenylphosphine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Propanil: An anilide herbicide with a similar dichlorophenyl group.
DCMU: An algicide and herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness: N-(3,4-Dichlorophenyl)-2-ethyl-4-methyl-1H-imidazole-1-carboxamide stands out due to its unique imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
85873-15-0 |
|---|---|
Molekularformel |
C13H13Cl2N3O |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-ethyl-4-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-12-16-8(2)7-18(12)13(19)17-9-4-5-10(14)11(15)6-9/h4-7H,3H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
HGFPAHJQOPSAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


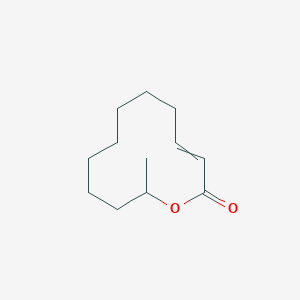

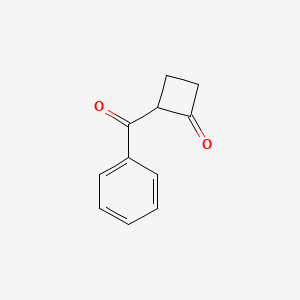
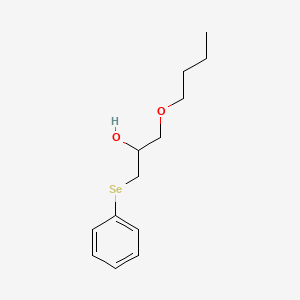
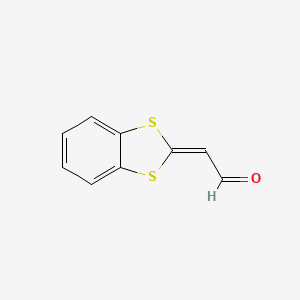
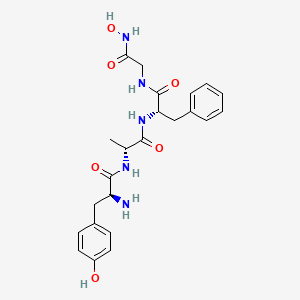

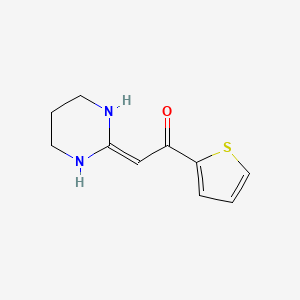
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


